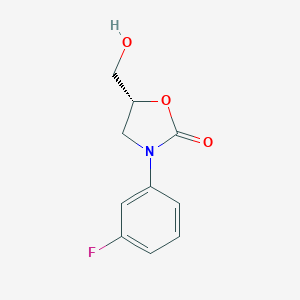

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

描述

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 149524-42-5) is a chiral oxazolidinone derivative with a molecular formula of C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . It serves as a critical intermediate in synthesizing antibacterial agents, notably tedizolid phosphate, a second-generation oxazolidinone antibiotic . Its structure features a fluorophenyl group at position 3 and a hydroxymethyl group at position 5 of the oxazolidinone ring, which are pivotal for biological activity and synthetic versatility .

属性

IUPAC Name |

(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGDJIYKLSISX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933665 | |

| Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149524-42-5 | |

| Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Compound 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Imine Intermediate Cyclization

In a method disclosed in US Patent 4,250,318, m-fluorobenzaldehyde reacts with an appropriately substituted amine to form an imine, which is cyclized under basic conditions to yield the oxazolidinone ring. For example, 3-paraformylanilino-1,2-propanediol undergoes cyclization with diethyl carbonate in the presence of sodium methylate, yielding 3-(3-fluorophenyl)-5-hydroxymethyl-2-oxazolidinone after purification. This method typically achieves moderate yields (23–40%) and requires chromatographic purification due to byproduct formation.

Epoxide Ring-Opening Strategy

An alternative route employs enantioselective epoxide ring-opening. (R)-(−)-glycidyl butylate reacts with N-carbobenzyloxy-3-fluoroaniline under cryogenic conditions (−78°C) using n-butyllithium as a base. This step forms a β-amino alcohol intermediate, which is subsequently cyclized with diethyl carbonate or phosgene derivatives to yield the target compound. This method achieves higher enantiomeric purity (>99%) but requires stringent temperature control.

Stereoselective Synthesis and Chiral Resolution

The (R)-configuration at the C5 position is critical for biological activity. Asymmetric synthesis and resolution techniques are employed to ensure stereochemical fidelity.

Use of Chiral Auxiliaries

In the synthesis of torezolid, (R)-(−)-glycidyl butylate serves as a chiral auxiliary to introduce the hydroxymethyl group with the desired configuration. The epoxide ring-opening reaction with N-carbobenzyloxy-3-fluoroaniline proceeds with high stereoselectivity, yielding the β-amino alcohol intermediate in 91% yield. Subsequent cyclization with diethyl carbonate under basic conditions completes the oxazolidinone ring.

Convergent Synthesis via Suzuki Cross-Coupling

Modern routes emphasize convergent strategies to assemble the biaryl structure efficiently. A key advancement involves Suzuki-Miyaura coupling to link the oxazolidinone core with functionalized aromatic rings.

Boronate Ester Preparation

The aryl boronate ester intermediate is synthesized from 4-bromo-3-fluoroaniline via iodination (N-iodosuccinimide, trifluoroacetic acid) followed by palladium-catalyzed borylation (bis(pinacolato)diboron, Pd(dppf)Cl₂). This step avoids toxic tin reagents and achieves 86% yield.

Coupling Reaction Optimization

The Suzuki coupling of the boronate ester with the oxazolidinone-bearing aryl iodide is catalyzed by Pd(OAc)₂ in DMF/H₂O at 90°C. Key optimization data are summarized below:

| Catalyst | Base | Yield | Temperature |

|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | 78% | 90°C |

| Pd(PPh₃)₄ | K₂CO₃ | 60% | 90°C |

| Pd(dppf)Cl₂ | K₂CO₃ | 32% | 90°C |

This method improves the total synthesis yield to 44% over five steps, compared to 6.2% in earlier routes.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents, streamlined purification, and continuous processing.

Continuous Flow Reactors

Patents suggest the use of continuous flow reactors for cyclization steps to enhance reaction control and reduce byproducts. This technology minimizes thermal degradation and improves reproducibility.

Solvent and Catalyst Recycling

DMF and dioxane are commonly used solvents, but their high boiling points complicate recovery. Industrial processes may employ solvent distillation systems or switch to greener alternatives like 2-MeTHF. Palladium catalysts are recovered via filtration or immobilized on supports to reduce costs.

Analytical and Purification Techniques

Chromatographic Methods

Silica gel chromatography remains standard for laboratory-scale purification. Industrial processes prefer crystallization; for example, recrystallization from ethyl acetate/petroleum ether yields 91.6% pure product.

化学反应分析

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield the corresponding amine.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl ring.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorophenyl derivatives.

科学研究应用

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. Its oxazolidinone structure is significant in the development of antibacterial and antiviral drugs. Studies have indicated that oxazolidinones can inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazolidinones exhibit antimicrobial properties. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has been tested against various pathogens, showing promising results in inhibiting growth and viability, particularly against Gram-positive bacteria.

Chiral Catalysis

The compound's chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which are essential in the pharmaceutical industry.

Biochemical Studies

Investigations into the biochemical pathways affected by this compound reveal its potential role as a modulator of specific enzyme activities. Its interaction with biological systems can provide insights into new therapeutic targets.

Case Study 1: Antibacterial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial activity of several oxazolidinone derivatives, including this compound. The compound displayed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for further development .

Case Study 2: Chiral Auxiliary Applications

In a series of experiments focused on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary to produce various pharmaceutical intermediates with high enantiomeric excess. This application highlights the compound's versatility in synthetic organic chemistry .

作用机制

The mechanism of action of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This makes it a valuable compound in the development of antibacterial agents. The fluorophenyl group enhances its binding affinity and specificity towards the target.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications on the Phenyl Ring

Brominated Analog: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 444335-16-4)

- Molecular Formula: C₁₀H₉BrFNO₃

- Molecular Weight : 290.09 g/mol .

- Key Difference : A bromine atom at the para position of the phenyl ring enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl-fused derivatives (e.g., tedizolid) .

- Application : Used as a precursor for antibiotics with improved Gram-positive bacterial coverage .

Morpholine-Substituted Analog: (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS: 168828-84-0)

- Molecular Formula : C₁₄H₁₆FN₅O₃

- Molecular Weight : 321.31 g/mol .

- Key Difference : Replacement of hydroxymethyl with azidomethyl and addition of a morpholine group at position 4 of the phenyl ring.

- Application : Intermediate for Linezolid analogs; azidomethyl group allows further functionalization via click chemistry .

Modifications at the Hydroxymethyl Group

Methanesulfonate Derivative: (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

- CAS : 168828-90-8 .

- Key Difference : Hydroxymethyl group converted to a methanesulfonate ester, improving solubility and reactivity for nucleophilic substitution .

Nitroimidazole Conjugates

- Example : (R)-3-(3-Fluoro-4-(6-(((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)oxy)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Compound 8a) .

- Key Difference : Conjugation with nitroimidazole via a pyridinyl linker broadens activity against anaerobic bacteria (e.g., Clostridium difficile) .

Linezolid (Lzd) vs. PH027/PH051

- PH027/PH051 : Synthesized using similar methods as the parent compound but with modified substituents. Preclinical studies suggest comparable or enhanced bioavailability relative to Linezolid .

- MRX-I: A novel oxazolidinone with a trifluorophenyl and dihydropyridinone substituent. Demonstrates reduced myelosuppression and MAO inhibition, addressing Linezolid’s toxicity limitations .

Activity Against Diverse Targets

Sigma-2 Receptor Ligands

- Example : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl)oxazolidin-2-one (4h) .

- Key Difference : Incorporation of benzhydrylpiperazine groups shifts activity from antibacterial to anticancer applications , targeting sigma-2 receptors overexpressed in tumors .

Pan-Pim Kinase Inhibitors

Data Tables

Table 1: Structural and Functional Comparison

生物活性

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as Tedizolid impurity 33, is a compound within the oxazolidinone class. This compound is particularly interesting due to its biological activity and potential implications in pharmacology, especially in treating bacterial infections. This article explores the biological activity of this compound, supported by detailed research findings and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 211.19 g/mol

- CAS Number : 149524-42-5

The biological activity of this compound primarily relates to its role as an antibacterial agent. Oxazolidinones function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of a functional initiation complex. This mechanism is crucial for combating Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Biological Activity Overview

-

Antibacterial Properties :

- The compound demonstrates significant antibacterial activity against various Gram-positive bacteria.

- It has been shown to be effective against strains resistant to other antibiotics, making it a valuable candidate in the fight against multidrug-resistant infections.

-

Pharmacodynamics :

- Studies indicate that this compound exhibits a time-dependent killing effect, where the duration of exposure rather than the concentration is critical for its efficacy.

- The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating high potency.

Research Findings and Case Studies

Safety and Toxicology

While the antibacterial properties are promising, safety assessments are crucial. Preliminary toxicology studies suggest that the compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses. However, further long-term studies are necessary to fully understand its safety in clinical use.

常见问题

Q. What are the common synthetic routes for (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Step 1 : Preparation of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one from 3-fluoroaniline using literature protocols.

- Step 2 : Suzuki-Miyaura coupling of the iodophenyl intermediate with heteroaryl boronates (e.g., 7a–n) to yield derivatives (8a–n) in moderate-to-good yields (45–85%) .

- Critical Note : Reversing the coupling partners (e.g., using the boronate of the oxazolidinone) leads to impure products, highlighting the importance of reaction sequence optimization .

Table 1 : Representative Yields from Suzuki-Miyaura Coupling (Adapted from )

| Boronate Partner | Product | Yield (%) |

|---|---|---|

| 7a | 8a | 72 |

| 7c | 8c | 65 |

| 7n | 8n | 45 |

Q. How is the stability of oxazolidinone derivatives assessed in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) is employed to monitor stability in human plasma. Key parameters include:

- Mass Range : 150–500 amu.

- Ionization : Positive APCI mode with vaporization at 450°C and sheath gas flow rate of 60 L/hr.

- Validation : Stability is tracked over 5 weeks at –20°C, with compounds like PH-27 (m/z 348.2) showing retained antibacterial activity, suggesting low plasma protein binding .

Advanced Research Questions

Q. How can synthetic challenges in cross-coupling reactions be addressed?

Contradictory data on reaction yields (e.g., 26.6% for nitroimidazole-oxazolidinone conjugates vs. 72% for Suzuki couplings ) may arise from:

- Catalyst Selection : Palladium catalysts favor Suzuki reactions, while copper iodide/TMEDA systems are used for Ullmann-type couplings (e.g., in ).

- Substrate Compatibility : Electron-deficient aryl halides (e.g., bromopyridines) require optimized ligand systems.

- Methodology : In-situ bromination strategies (e.g., cross-electrophile coupling of alcohols) can bypass unstable boronate intermediates .

Q. What structural modifications enhance antibacterial activity or reduce toxicity?

- C-Ring Functionalization : Adding fused heterocycles (e.g., triazolylmethyl groups) improves activity against Gram-positive pathogens. For example, PH-41 (molecular weight 450.48) shows enhanced stability in plasma .

- Safety Profile : Modifications like replacing morpholine with acetylpiperazine (PH-38) reduce myelosuppression risks compared to linezolid .

- Synergistic Designs : Conjugating oxazolidinones with nitroimidazoles (e.g., compound 16 ) enhances anaerobic antibacterial activity (MIC ≤ 0.5 µg/mL) via dual-target inhibition .

Q. How do impurity profiles impact the development of oxazolidinone-based antibiotics?

Impurities such as (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid impurity) are monitored using LC-MS to ensure batch consistency. Key steps include:

- Synthetic Controls : Avoiding azide intermediates during hydroxymethyl group functionalization .

- Regulatory Standards : Impurity thresholds (<0.15% per ICH guidelines) are validated using reference standards (e.g., Tedizolid intermediates in ).

Methodological Considerations

- Contradiction Analysis : Discrepancies in reaction yields often stem from substrate electronic effects or catalyst poisoning. Systematic screening of ligands (e.g., XPhos vs. SPhos) is recommended .

- Data Reproducibility : LC-MS parameters (e.g., capillary voltage, scan range) must be rigorously replicated across labs to validate stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。